molecular formula C5H13NO2 B1523329 3-Amino-4-methoxybutan-1-ol CAS No. 1334146-51-8

3-Amino-4-methoxybutan-1-ol

Cat. No. B1523329
M. Wt: 119.16 g/mol
InChI Key: RJJKIMBTZBWVMC-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybutan-1-ol is a chemical compound with the CAS Number: 1334146-51-8 . It has a molecular weight of 119.16 and its IUPAC name is 3-amino-4-methoxy-1-butanol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Amino-4-methoxybutan-1-ol is based on the preparation of the primary, nonprotected enamine of the commercially available β-keto ester methyl 4-methoxy-3-oxo-butanoate and asymmetric catalytic enamine hydrogenation using a Ru-MeOBIPHEP catalyst . Alternatively, the process is performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar Ru catalyst .


Molecular Structure Analysis

The InChI code for 3-Amino-4-methoxybutan-1-ol is 1S/C5H13NO2/c1-8-4-5 (6)2-3-7/h5,7H,2-4,6H2,1H3 . The InChI key is RJJKIMBTZBWVMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-methoxybutan-1-ol is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of heterocyclic compounds like 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines. This process includes the Graf–Ritter reaction with methyl thiocyanate, forming 1-methylsulfanyl-2-benzazepines, which undergo cyclization into corresponding triazolobenzazepines (Glushkov et al., 2021).

  • Oligomer Synthesis and NMR Analysis : 3-Amino-4-methoxybutan-1-ol derivatives are part of oligomers of 3-hydroxyalkanoic acids synthesis. This synthesis process involves Noyori hydrogenation and coupling under specific conditions, contributing to the understanding of structural flexibility in polyester chains (Albert et al., 2002).

  • Schiff Base Complex Formation : This compound has been used in the synthesis of new Schiff base complexes, particularly in the formation of a new Zn(II) Schiff base complex. The complex is characterized using spectroscopic methods and crystal structure determination, contributing to the understanding of metal ion complexes (Rezaeivala, 2017).

  • Thiomethylation of Amino Alcohols : It is involved in three-component condensations for the synthesis of N-hydroxy(or hydroxyalkyl)-1,3,5-dithiazinanes. This reaction highlights its role in complex organic syntheses and the creation of new molecular structures (Akhmetova et al., 2007).

Analytical Applications

  • Quantification in Cyanobacterial Samples : This compound is utilized in the context of cyanobacterial sample analysis. Its oxidation leads to the formation of specific products, which aids in the quantification of microcystins, demonstrating its application in environmental analysis and water quality monitoring (Wu et al., 2009).

Biocatalysis and Drug Synthesis

  • Lipase-Catalyzed Resolution for Drug Synthesis : The compound plays a role in the enzymatic resolution of derivatives for the production of drugs like (S)-dapoxetine. This highlights its significance in the field of biocatalysis and pharmaceutical synthesis (Torre et al., 2006).

  • Mannich Reactions in Organic Chemistry : It is involved in Mannich reactions with resorcarenes, contributing to the synthesis of various organic compounds. This application demonstrates its role in the development of new organic synthesis methods (Schmidt et al., 2000).

Corrosion Inhibition

  • Corrosion Control in Industrial Applications : The compound is studied in the context of corrosion inhibition, particularly for mild steel in acidic environments. This research is vital for industrial applications where corrosion resistance is critical (Bentiss et al., 2009).

Natural Product Synthesis

  • Synthesis of Natural Product Derivatives : It is a component in the isolation and synthesis of natural product derivatives like 4-hydroxybenzyl-substituted amino acids from Gastrodia elata, contributing to the field of natural product chemistry and pharmacognosy (Guo et al., 2015).

Safety And Hazards

The safety information for 3-Amino-4-methoxybutan-1-ol includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-4-methoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJKIMBTZBWVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxybutan-1-ol

CAS RN

1334146-51-8
Record name 3-amino-4-methoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Xie, SF Zhu, QL Zhou - Chemical Society Reviews, 2012 - pubs.rsc.org
… at Hoffmann-Roche reported the ruthenium-catalyzed enantioselective hydrogenation of unprotected γ-methoxy substituted β-enamine ester 20 to (S)-3-amino-4-methoxybutan-1-ol (21)…
Number of citations: 168 pubs.rsc.org
Y Shi, N Rong, X Zhang, Q Yin - Synthesis, 2023 - thieme-connect.com
… (S)-3-Amino-4-methoxybutan-1-ol (60) was once an important chiral compound for a medicinal chemistry program in Hoffmann-La Roche. Precedence for the synthesis of 60 requires …
Number of citations: 5 www.thieme-connect.com
Z Yu, W Jin, Q Jiang - Angewandte Chemie, 2012 - Wiley Online Library
… Auf ähnliche Weise wurde ein Ru(OAc) 2 /(R)-MeOBiphep(44)/HOAc-Katalysatorsystem auf den Schlüsselschritt der Synthese von (S)-3-Amino-4-methoxybutan-1-ol angewendet. …
Number of citations: 48 onlinelibrary.wiley.com

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